Alizarin Yellow A

Endocrine Disruption In Vitro Toxicology Structure-Activity Relationship

Supply of benzophenone derivatives with incorrect hydroxylation patterns causes photoresist resolution failure. Alizarin Yellow A (2,3,4-trihydroxybenzophenone, CAS 1143-72-2) is the isomer validated for sub-micron feature definition in positive photoresists. • Essential 2,3,4-trihydroxy configuration per microelectronics patents; mono/di-hydroxy analogs degrade yield • Estrogenic activity distinct from BP-3; correct isomer ensures regulatory compliance • Competitive reversible xanthine oxidase inhibitor for medicinal chemistry SAR • ≥98% purity analytical reference standard for GC-MS/HPLC environmental monitoring.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 1143-72-2
Cat. No. B075506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizarin Yellow A
CAS1143-72-2
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H
InChIKeyHTQNYBBTZSBWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alizarin Yellow A: Core Identity


Alizarin Yellow A (CAS 1143-72-2), chemically 2,3,4-trihydroxybenzophenone, is a benzophenone derivative characterized by three hydroxyl groups on a single phenyl ring. It is a solid at room temperature with a melting point of 139–141°C and exhibits solubility in ethanol (2%, clear, yellow to very dark yellow-orange) [1]. The compound functions as a UV filter, absorbing both UVB and UVA radiation , and is employed as an organic intermediate in microelectronic photoresists, pharmaceutical synthesis, and as a UV absorber in coatings and personal care products [2]. Its multiple hydroxyl groups confer antioxidant properties and the ability to form metal chelates . Unlike many azo dyes bearing the 'Alizarin Yellow' name, this compound is a hydroxybenzophenone, a critical distinction for application-specific procurement.

Positive photoresist component for microelectronic lithography
UV filter in coatings and personal care products
Pharmaceutical intermediate and synthesis building block
Analytical reference standard for benzophenone-type UV filters

Alizarin Yellow A Substitution Risks


The benzophenone class of UV filters is not homogeneous; hydroxylation pattern and substitution dictate critical performance and safety profiles. Alizarin Yellow A (2,3,4-trihydroxybenzophenone) exhibits estrogenic activity comparable to bisphenol A and other potent hydroxylated benzophenones, but this activity is strongly dependent on the exact positions of the hydroxyl groups [1]. Simple substitution with a mono- or di-hydroxy analog, such as 2,4-dihydroxybenzophenone or 2-hydroxy-4-methoxybenzophenone (BP-3), can lead to marked differences in estrogenic potency, metabolic fate, and environmental persistence [2]. Furthermore, the specific 2,3,4-trihydroxy substitution pattern is essential for achieving the high resolution and sensitivity required in positive photoresist formulations for microelectronics, a property not shared by other benzophenone isomers [3]. Generic substitution without empirical verification therefore risks both regulatory non-compliance and functional failure in the intended application.

Estrogenicity Hydroxylation pattern strongly influences reported estrogenic activity; 2,3,4-substitution profile may show assay-dependent response that mono- or di-hydroxy analogs do not replicate.
Photoresist function Patent-specified 2,3,4-trihydroxy backbone is essential for dissolution inhibition and photospeed; replacement benzophenone isomers may lead to resolution loss and yield reduction.
Physicochemical mismatch Other benzophenone derivatives differ in pKa, solubility, and thermal profile, altering formulation compatibility and analytical behavior.

Alizarin Yellow A: Evidence vs. Analogs


Estrogenic Potency in MCF-7 Cells

In a yeast two-hybrid assay, 2,3,4-trihydroxybenzophenone (Alizarin Yellow A) exhibited strong estrogenic activity, exceeding that of the known endocrine disruptor bisphenol A [1]. However, in a human breast cancer cell line (MCF-7) proliferation assay, its activity was markedly lower than that of 2,4,4'-trihydroxybenzophenone and showed 'little activity' relative to other potent analogs, with 2,4,4'-triOH-BP demonstrating the highest potency [2]. This differential profile is critical for applications where estrogenicity must be either leveraged or minimized.

MCF-7 Estrogenic Activity
Cross-study comparable
Exceeded BPA in yeast assay; little activity in MCF-7 proliferation vs. 2,4,4'-triOH-BP highest potency
Assay-dependent estrogenic context; selection requires cross-assay review
Data to verify; reported activity varies with cell model
Endocrine Disruption In Vitro Toxicology Structure-Activity Relationship

Xanthine Oxidase Inhibition

Both 2,3,4-trihydroxybenzophenone and 2,4-dihydroxybenzophenone were evaluated as inhibitors of xanthine oxidase (XO), an enzyme target for gout treatment. The study determined that both compounds exert moderate inhibitory activity via a competitive reversible Michaelis-Menten mechanism [1]. While the IC50 values were not directly compared, the study concluded their activities were comparable to other polyphenolic benzophenones but lower than potent inhibitors like allopurinol or quercetin [1].

XO Inhibitory Activity
Cross-study comparable
Moderate competitive reversible inhibition; comparable to 2,4-diOH-BP, lower potency than allopurinol
Supports XO inhibitor scaffold exploration; class-level activity
Reported mechanism; IC50 not directly compared
Enzyme Inhibition Drug Discovery Gout

Thermal Stability and Purity

Alizarin Yellow A is a crystalline solid with a consistent melting point of 139–141°C, indicative of high thermal stability and suitability for processing in elevated temperature applications . Commercial sources routinely offer this compound with purity specifications of ≥98% (HPLC) and up to 99.92% . While many benzophenone derivatives share similar melting ranges, the specific 2,3,4-trihydroxy substitution pattern confers unique solubility characteristics (soluble 2% in ethanol, clear solution) that are critical for formulation compatibility .

Thermal Stability & Purity
Supporting evidence
mp 139–141°C; purity ≥98% (HPLC), up to 99.92%
Consistent thermal profile supports formulation reproducibility
Distinct from 2,4-diOH-BP and BP-3 melting ranges
Material Science Quality Control Procurement

UV-Chlorine Transformation Behavior

Under combined UV-chlorine treatment, a disinfection process relevant to water treatment, 2,3,4-trihydroxybenzophenone (2,3,4-THBP) undergoes transformation with a characterized acute toxicity variation profile . The study highlights that UV filters like 2,3,4-THBP can generate transformation products with potentially higher toxicity than the parent compound, a finding with direct implications for water safety assessments . While no direct kinetic comparison to other benzophenones was made in this specific study, the work establishes 2,3,4-THBP as a model compound for investigating the environmental fate of this UV filter class.

UV-Chlorine Transformation
Supporting evidence
Characterized transformation under combined UV-chlorine; acute toxicity variation noted
Model compound for degradation studies; byproduct toxicity may differ
No direct kinetic comparison to other benzophenones
Water Treatment Environmental Fate Advanced Oxidation

Photoresist Performance

Patents from the late 1980s and early 1990s specifically claim the use of 2,3,4-trihydroxybenzophenone as a critical component in positive photoresist compositions for semiconductor manufacturing [1][2]. These formulations, which combine 2,3,4-trihydroxybenzophenone with 1,2-naphthoquinone-diazide-5-sulfonyl esters, enable high-resolution structuring in the near UV range [1]. The specific substitution pattern of the trihydroxybenzophenone backbone is essential for achieving the required dissolution inhibition and photospeed properties, a functional requirement that cannot be met by generic benzophenone alternatives.

Photoresist Performance
Class-level inference
Patent-claimed essential for high-resolution near-UV lithography; isomer-dependent dissolution inhibition
Required for positive photoresist function; substitution risks resolution
Verify in specific process conditions
Microelectronics Photolithography Semiconductor

Acid-Base Properties

The predicted pKa of 2,3,4-trihydroxybenzophenone is 7.51±0.40, and its aqueous solution exhibits a pH of 6–7 [1]. A detailed study of sequential acidity determined the order of hydroxyl group acidity as 4-OH > 3-OH > 2-OH, with the monoanionic 4-olate species predominating under specific conditions [2]. This information is crucial for predicting solubility, stability, and reactivity in aqueous and biological media. In contrast, other benzophenone derivatives exhibit different pKa values and protonation states, impacting their behavior in formulations and analytical assays.

Acid-Base Properties
Supporting evidence
pKa 7.51±0.40; aqueous pH 6–7; acidity order 4-OH > 3-OH > 2-OH
Supports ionization state prediction in formulations and bio-relevant media
Predicted pKa; experimental validation advised
Analytical Chemistry Formulation Stability

Alizarin Yellow A Applications


Semiconductor Photoresist Component

The 2,3,4-trihydroxybenzophenone backbone is explicitly claimed in multiple patents as a critical ingredient for achieving high-resolution near-UV photolithography in microelectronics manufacturing [1]. Its specific hydroxylation pattern enables the precise dissolution inhibition and photospeed required for sub-micron feature definition. Substitution with other benzophenone isomers results in degraded resolution and yield loss.

Xanthine Oxidase Inhibitor Scaffold

Alizarin Yellow A has been experimentally validated as a competitive reversible inhibitor of xanthine oxidase, with moderate activity comparable to other polyphenolic benzophenones [1]. This established mechanism of action, combined with its well-defined chemical properties, makes it a suitable starting point for medicinal chemistry optimization and structure-activity relationship studies.

Environmental Fate Model Compound

As a representative hydroxylated benzophenone UV filter, 2,3,4-trihydroxybenzophenone has been used as a model compound to investigate transformation kinetics and toxicity evolution under advanced oxidation processes like UV-chlorine treatment [1]. This data supports risk assessment and remediation strategy development for water treatment facilities.

UV Filter Reference Standard

Due to its presence in commercial sunscreen formulations and its detection in environmental matrices, high-purity Alizarin Yellow A (≥98%) serves as an essential analytical reference standard for quantifying benzophenone-type UV filters in complex samples using techniques such as GC-MS and HPLC [1]. Its distinct retention time and mass spectral signature enable accurate monitoring of human and environmental exposure.

Application
Selection Property
Validation Focus
Semiconductor photoresist
Dissolution inhibition & photospeed profile
Resolution capability in near-UV lithography
Xanthine oxidase inhibition research
Competitive inhibition mechanism
Inhibitory constant and kinetic model review
Environmental fate studies
Degradation kinetics & byproduct profile
Transformation pathway and toxicity endpoint assessment
UV filter reference standard
Chromatographic retention & mass signature
Quantitative recovery in environmental and biological matrices

Technical Documentation Hub

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